1-(Isoxazol-3-yl)cyclopentane-1-carboxylic acid
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Overview
Description
1-(Isoxazol-3-yl)cyclopentane-1-carboxylic acid is a compound that features an isoxazole ring attached to a cyclopentane ring with a carboxylic acid functional group. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions. These compounds are of significant interest due to their diverse biological activities and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of isoxazole derivatives, including 1-(Isoxazol-3-yl)cyclopentane-1-carboxylic acid, typically involves the (3 + 2) cycloaddition reaction of an alkyne (acting as a dipolarophile) and a nitrile oxide (acting as the dipole) . This reaction can be catalyzed by metals such as copper (I) or ruthenium (II), although metal-free synthetic routes are also being explored to avoid the drawbacks of metal-catalyzed reactions, such as high costs, toxicity, and waste generation .
Industrial Production Methods: Industrial production methods for isoxazole derivatives often involve optimizing the reaction conditions to maximize yield and minimize by-products. Microwave-assisted synthesis and catalyst-free methods have been reported to be efficient for the production of isoxazole derivatives .
Chemical Reactions Analysis
Types of Reactions: 1-(Isoxazol-3-yl)cyclopentane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the isoxazole ring.
Substitution: Substitution reactions can introduce new functional groups to the isoxazole ring or the cyclopentane ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
1-(Isoxazol-3-yl)cyclopentane-1-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(Isoxazol-3-yl)cyclopentane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The isoxazole ring can interact with biological targets, such as enzymes and receptors, leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied .
Comparison with Similar Compounds
Sulfamethoxazole: An antibiotic with an isoxazole ring.
Muscimol: A psychoactive compound with an isoxazole ring.
Ibotenic acid: A neurotoxic compound with an isoxazole ring.
Uniqueness: 1-(Isoxazol-3-yl)cyclopentane-1-carboxylic acid is unique due to its specific structure, which combines an isoxazole ring with a cyclopentane ring and a carboxylic acid functional group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various scientific research applications .
Properties
Molecular Formula |
C9H11NO3 |
---|---|
Molecular Weight |
181.19 g/mol |
IUPAC Name |
1-(1,2-oxazol-3-yl)cyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C9H11NO3/c11-8(12)9(4-1-2-5-9)7-3-6-13-10-7/h3,6H,1-2,4-5H2,(H,11,12) |
InChI Key |
AHWUPKJDOPHWOS-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)(C2=NOC=C2)C(=O)O |
Origin of Product |
United States |
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